molecular formula C19H28N2O6S B3448278 ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate

ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate

Cat. No. B3448278
M. Wt: 412.5 g/mol
InChI Key: PGHJUPCPUCBGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate, also known as EIPA, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological agent. EIPA is a piperidine derivative that has been shown to have a variety of effects on cellular processes, making it a promising candidate for further study.

Mechanism of Action

Ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate inhibits the activity of NHE and TRP channels by binding to specific sites on the channels. This binding prevents the channels from functioning properly, leading to a disruption in cellular processes that rely on these channels. ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate has also been shown to have an effect on other ion channels, such as the voltage-gated potassium channel, although the exact mechanism of action for these channels is not well understood.
Biochemical and Physiological Effects:
ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate has been shown to have a variety of effects on cellular processes, including the regulation of cell proliferation, migration, and apoptosis. It has also been shown to have an effect on ion channel activity, which can lead to changes in pH regulation and calcium signaling. These effects make ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate a promising candidate for further study as a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate in lab experiments is its specificity for certain ion channels. By targeting specific channels, researchers can study the effects of ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate on specific cellular processes. However, ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate can also have off-target effects on other ion channels, which can complicate the interpretation of results. Additionally, ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate. One area of interest is its potential as a therapeutic agent for cancer. ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate has been shown to inhibit the proliferation and migration of cancer cells, making it a promising candidate for further study. Additionally, research on the effects of ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate on other ion channels, such as the voltage-gated potassium channel, could provide further insight into its mechanism of action. Finally, the development of more specific inhibitors of NHE and TRP channels could provide a more targeted approach to studying the effects of these channels on cellular processes.

Scientific Research Applications

Ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate has been extensively studied in the field of pharmacology due to its potential as a therapeutic agent. It has been shown to inhibit the activity of several ion channels, including the sodium-proton exchanger (NHE) and the transient receptor potential (TRP) channels. These channels play important roles in cellular processes such as pH regulation and calcium signaling. By inhibiting these channels, ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate has been shown to have a variety of effects on cellular processes, including the regulation of cell proliferation, migration, and apoptosis.

properties

IUPAC Name

ethyl 1-[2-[4-(propan-2-ylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6S/c1-4-26-19(23)15-9-11-21(12-10-15)18(22)13-27-16-5-7-17(8-6-16)28(24,25)20-14(2)3/h5-8,14-15,20H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHJUPCPUCBGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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